

# EMD534085 (CAS 858668-07-2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | EMD534085 |           |
| Cat. No.:            | B1684020  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, physical, and pharmacological properties of **EMD534085** (CAS 858668-07-2), a potent and selective inhibitor of the mitotic kinesin Eg5. This document includes a summary of its mechanism of action, in vitro and in vivo activity, and available clinical data. Detailed experimental protocols and visualizations of key biological pathways are also provided to support further research and development efforts.

# **Core Properties of EMD534085**

**EMD534085** is a quinoline derivative that has been investigated for its potential as an antineoplastic agent.[1]



| Property          | Value                        | Reference |
|-------------------|------------------------------|-----------|
| CAS Number        | 858668-07-2                  | [2]       |
| Molecular Formula | C25H31F3N4O2                 | [2]       |
| Molecular Weight  | 476.53 g/mol                 | [3]       |
| Appearance        | Off-White Solid              | [4]       |
| Solubility        | Soluble in DMSO (≥ 26 mg/mL) | [4][5]    |
| Purity            | ≥98%                         | [4]       |
| Storage           | Store at -20°C               | [5]       |

## **Pharmacological Profile**

**EMD534085** is a highly potent and selective inhibitor of the kinesin spindle protein (KSP), also known as Eg5.[6] Eg5 is a motor protein that is essential for the formation and maintenance of the bipolar mitotic spindle, a critical structure for proper chromosome segregation during cell division.[7][8]

#### **Mechanism of Action**

By inhibiting the ATPase activity of Eg5, **EMD534085** prevents the separation of centrosomes, leading to the formation of monopolar spindles.[9] This disruption of the mitotic machinery activates the spindle assembly checkpoint, causing cells to arrest in mitosis, which ultimately triggers apoptotic cell death.[9]

#### **In Vitro Activity**

**EMD534085** has demonstrated potent inhibitory activity against Eg5 and antiproliferative effects in various cancer cell lines.



| Parameter   | Value | Cell Line/Target         | Reference |
|-------------|-------|--------------------------|-----------|
| Eg5 IC50    | 8 nM  | -                        | [9]       |
| HCT116 IC50 | 30 nM | Human Colon<br>Carcinoma | [4]       |

#### In Vivo Pharmacokinetics in Mice

Preclinical studies in mice have provided initial insights into the pharmacokinetic profile of **EMD534085**.

| Parameter              | Value                        | Species | Reference |
|------------------------|------------------------------|---------|-----------|
| Clearance              | 1.8 L/h/kg                   | Mouse   | [6]       |
| Volume of Distribution | 7.4 L/kg                     | Mouse   | [6]       |
| Half-life              | ~2.5 hours                   | Mouse   | [6]       |
| Bioavailability (oral) | >50% (at doses >10<br>mg/kg) | Mouse   | [6]       |

### **Clinical Trial Information**

**EMD534085** was evaluated in a Phase I clinical trial in patients with advanced solid tumors or lymphoma.[1]



| Parameter                       | Finding                                                                                                  | Reference |
|---------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| Maximum Tolerated Dose (MTD)    | 108 mg/m²/day                                                                                            | [1]       |
| Dose-Limiting Toxicities (DLTs) | Grade 4 neutropenia, Grade 3 acute coronary syndrome                                                     | [1]       |
| Common Adverse Events           | Asthenia (50%), Neutropenia (32%)                                                                        | [1]       |
| Pharmacokinetics                | Linear                                                                                                   | [1]       |
| Clinical Activity               | No complete or partial responses were observed. Stable disease was the best response in 52% of patients. | [1]       |

Further clinical development of **EMD534085** as a monotherapy was not pursued due to limited antitumor activity.[1][9]

# Signaling Pathway and Experimental Workflows EMD534085 Mechanism of Action: Eg5 Inhibition Leading to Apoptosis





Click to download full resolution via product page

Caption: Mechanism of action of EMD534085.

# **Experimental Workflow: Screening for Eg5 Inhibitors**





Click to download full resolution via product page

Caption: Workflow for identifying Eg5 inhibitors.

# **Key Experimental Protocols**



#### **Eg5 ATPase Activity Assay**

This assay measures the enzymatic activity of Eg5 by quantifying the release of inorganic phosphate (Pi) from ATP hydrolysis.

#### Materials:

- Purified recombinant human Eg5 protein
- Microtubules (taxol-stabilized)
- ATPase assay buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT)
- ATP
- Malachite green reagent for Pi detection
- EMD534085 or other test compounds
- 96-well microplate
- Plate reader

#### Procedure:

- Prepare a reaction mixture containing Eg5 protein and microtubules in the ATPase assay buffer.
- Add EMD534085 or test compound at various concentrations to the reaction mixture and incubate for a defined period (e.g., 15 minutes) at room temperature.
- · Initiate the reaction by adding ATP.
- Incubate the reaction at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30 minutes).
- Stop the reaction by adding the malachite green reagent.



- Measure the absorbance at a specific wavelength (e.g., 650 nm) using a plate reader to quantify the amount of Pi produced.
- Calculate the percent inhibition of Eg5 ATPase activity for each compound concentration and determine the IC50 value.

# Immunofluorescence Staining for Mitotic Spindle Analysis

This protocol allows for the visualization of the mitotic spindle and chromosomes to assess the effects of Eg5 inhibitors on cell division.

#### Materials:

- Cancer cell line (e.g., HeLa, HCT116)
- · Glass coverslips
- · Cell culture medium
- EMD534085 or other test compounds
- Fixation solution (e.g., 4% paraformaldehyde in PBS)
- Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
- Blocking solution (e.g., 5% BSA in PBS)
- Primary antibody against α-tubulin (to visualize microtubules)
- Primary antibody against y-tubulin (to visualize centrosomes)
- · Fluorescently labeled secondary antibodies
- DAPI (to stain DNA)
- Antifade mounting medium



• Fluorescence microscope

#### Procedure:

- Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.
- Treat the cells with EMD534085 or test compounds at various concentrations for a desired time (e.g., 16-24 hours).
- Fix the cells with the fixation solution for 10-15 minutes at room temperature.
- Wash the cells with PBS.
- Permeabilize the cells with the permeabilization buffer for 10 minutes.
- Wash the cells with PBS.
- Block non-specific antibody binding with the blocking solution for 1 hour.
- Incubate the cells with the primary antibodies diluted in the blocking solution overnight at 4°C.
- · Wash the cells with PBS.
- Incubate the cells with the fluorescently labeled secondary antibodies and DAPI diluted in the blocking solution for 1 hour at room temperature in the dark.
- Wash the cells with PBS.
- Mount the coverslips onto microscope slides using the antifade mounting medium.
- Visualize the cells using a fluorescence microscope and analyze the mitotic spindle morphology. Look for the characteristic monopolar spindle phenotype in cells treated with Eg5 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. rsc.org [rsc.org]
- 2. pubcompare.ai [pubcompare.ai]
- 3. researchgate.net [researchgate.net]
- 4. The kinesin Eg5 inhibitor K858 induces apoptosis and reverses the malignant invasive phenotype in human glioblastoma cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Eg5 inhibitor, a novel potent targeted therapy, induces cell apoptosis in renal cell carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Item IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 8. researchgate.net [researchgate.net]
- 9. A phase I, dose-escalation study of the Eg5-inhibitor EMD 534085 in patients with advanced solid tumors or lymphoma PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [EMD534085 (CAS 858668-07-2): A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1684020#emd534085-cas-number-858668-07-2-properties]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com